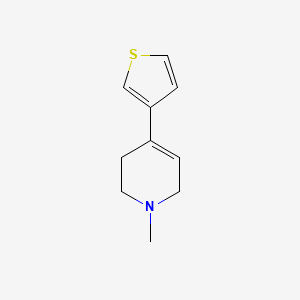![molecular formula C15H22BrNS B14340265 Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- CAS No. 105149-59-5](/img/structure/B14340265.png)
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Tenocyclidine: A tertiary amino compound with similar structural features, known for its dissociative anesthetic effects.
Phencyclidine: Another related compound with hallucinogenic and stimulant properties.
Uniqueness
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- is unique due to the presence of the bromo-thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects.
Propiedades
Número CAS |
105149-59-5 |
|---|---|
Fórmula molecular |
C15H22BrNS |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
1-[1-(5-bromothiophen-2-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C15H22BrNS/c16-14-8-7-13(18-14)15(9-3-1-4-10-15)17-11-5-2-6-12-17/h7-8H,1-6,9-12H2 |
Clave InChI |
ZJSLJZMJNFSODC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(S2)Br)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


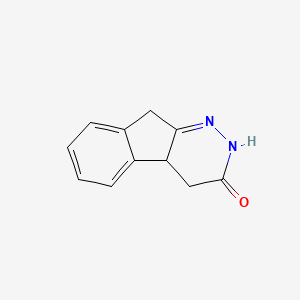
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
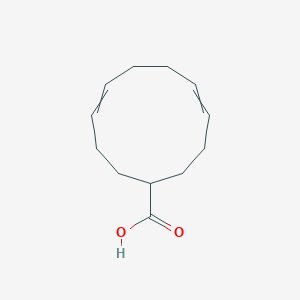

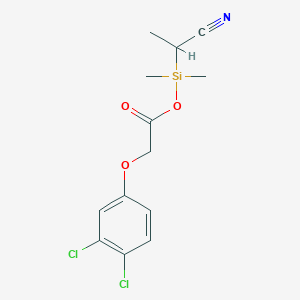
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
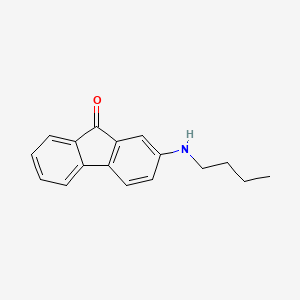
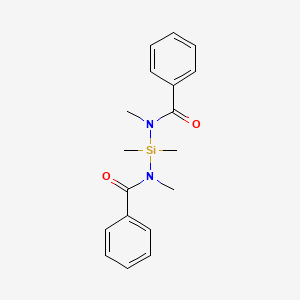

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
